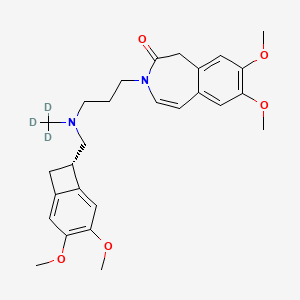

Dehydro Ivabradine-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dehydro Ivabradine-d3 is a deuterated form of Dehydro Ivabradine, which is an impurity of Ivabradine. Ivabradine is a medication used for the symptomatic management of stable heart-related chest pain and heart failure not fully managed by beta blockers. This compound is used as a reference standard in pharmaceutical testing due to its high purity and stability .

Mechanism of Action

- Dehydro Ivabradine-d3 primarily targets the HCN (hyperpolarization-activated cyclic nucleotide-gated) channels , specifically HCN4 and HCN1 (also known as “funny channels”). These channels are highly expressed in the sinoatrial node (SAN), which plays a crucial role in heart rate regulation .

Target of Action

Mode of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dehydro Ivabradine-d3 involves the deuteration of Dehydro IvabradineThis can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the high purity and stability of the compound. The production process is optimized to achieve high yields and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Dehydro Ivabradine-d3 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert this compound back to Ivabradine.

Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Oxidation products include various oxidized derivatives of this compound.

Reduction: The major product of reduction is Ivabradine.

Substitution: Substitution reactions yield a variety of substituted derivatives of this compound.

Scientific Research Applications

Dehydro Ivabradine-d3 has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Ivabradine and its impurities.

Biology: Employed in metabolic research to study the metabolic pathways and biotransformation of Ivabradine.

Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand the behavior of Ivabradine in the body.

Industry: Utilized in the pharmaceutical industry for quality control and assurance of Ivabradine-containing products.

Comparison with Similar Compounds

Similar Compounds

Ivabradine: The parent compound used for the treatment of stable angina and heart failure.

Dehydro Ivabradine: The non-deuterated form of Dehydro Ivabradine-d3.

Other HCN Channel Blockers: Compounds that also target the HCN channels but may have different pharmacokinetic and pharmacodynamic profiles.

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical measurements in research and industrial applications. The deuterium atoms in this compound make it an ideal reference standard for studying the pharmacokinetics and metabolism of Ivabradine .

Biological Activity

Dehydro Ivabradine-d3 is a derivative of ivabradine, a medication primarily used for heart rate control in various cardiovascular conditions. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacokinetics, and therapeutic implications based on recent research findings.

This compound functions as a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, particularly targeting the I(f) current in cardiac pacemaker cells. The primary action involves:

- Blocking HCN Channels : It binds to the intracellular side of HCN4 channels, inhibiting the mixed sodium/potassium inward current responsible for diastolic depolarization in sinoatrial (SA) node cells. This action results in a reduction in heart rate without affecting myocardial contractility or blood pressure .

- Dose-Dependent Effects : The compound exhibits different blocking mechanisms on various isoforms of HCN channels. It acts as an 'open-channel' blocker for human HCN4 and a 'closed-channel' blocker for mouse HCN1, highlighting its specificity and potential for targeted therapy in human subjects .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential:

- Absorption and Bioavailability : Following oral administration, ivabradine reaches peak plasma concentration within approximately one hour. The absolute bioavailability is around 40%, influenced by first-pass metabolism primarily via cytochrome P4503A4 .

- Elimination Half-Life : The elimination half-life is approximately two hours, necessitating multiple daily doses to maintain effective plasma levels.

Biological Effects

Research has documented several biological effects associated with this compound:

- Heart Rate Reduction : Studies indicate that ivabradine can effectively reduce heart rates in patients with conditions such as atrial fibrillation and heart failure. For instance, a case study highlighted its successful use in managing heart rate in a 95-year-old woman with acute decompensated heart failure .

- Endothelial Function : In animal models, ivabradine has shown protective effects on endothelial function by reducing oxidative stress and improving vascular responsiveness to acetylcholine. This suggests potential benefits in preventing cardiovascular complications associated with endothelial dysfunction .

- Anti-inflammatory Properties : Ivabradine's influence extends to immune modulation, where it inhibits the chemokine-induced migration of CD4-positive lymphocytes, thereby potentially reducing inflammation and atherosclerotic progression .

Case Studies and Clinical Evidence

Several clinical trials and case studies underscore the efficacy of ivabradine derivatives:

- SHIFT Trial : The Systolic Heart Failure Treatment with the I(f) Inhibitor Ivabradine Trial demonstrated that ivabradine significantly reduced hospitalizations for heart failure and cardiovascular mortality among patients with systolic dysfunction. Patients with higher baseline heart rates showed improved outcomes with ivabradine treatment .

- Clinical Application : A prospective cohort study involving chronic heart failure patients reported that ivabradine reduced heart rates significantly (by 16 bpm) and was well tolerated over an average treatment duration of 11.2 months, resulting in improved quality of life and reduced hospitalization rates .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

| Parameter | Findings |

|---|---|

| Mechanism of Action | Selective inhibition of HCN channels |

| Absorption | Peak concentration at ~1 hour; 40% bioavailability |

| Elimination Half-Life | ~2 hours |

| Heart Rate Reduction | Significant reduction observed in heart failure studies |

| Endothelial Function | Improved vascular sensitivity; reduced oxidative stress |

| Anti-inflammatory Effects | Inhibition of CD4+ lymphocyte migration |

Properties

IUPAC Name |

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-(trideuteriomethyl)amino]propyl]-7,8-dimethoxy-1H-3-benzazepin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O5/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30/h7,10,12-14,16,21H,6,8-9,11,15,17H2,1-5H3/t21-/m1/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSRHFYHXNSUAO-ARURGNRRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.